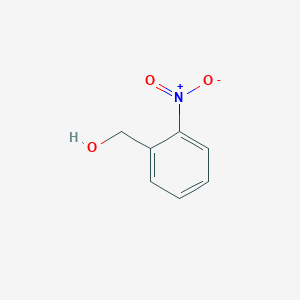

2-Nitrobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRBVBFLFQKBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210101 | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream powder; [Alfa Aesar MSDS] | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-25-9 | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M66390M78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Nitrobenzyl Alcohol: Chemical Properties and Structure

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize photolabile protecting groups and other fine chemical intermediates in their work. This document details the physicochemical properties, spectroscopic data, chemical reactivity, and experimental protocols related to this compound. Particular emphasis is placed on its role as a photolabile protecting group, a critical tool in controlled release applications.

Chemical Structure and Identifiers

This compound, with the IUPAC name (2-nitrophenyl)methanol, is an aromatic alcohol.[1][2] The structure consists of a benzyl (B1604629) alcohol core with a nitro group substituted at the ortho position of the benzene (B151609) ring. This ortho-nitro substitution is key to its unique photochemical properties.

| Identifier | Value |

| IUPAC Name | (2-nitrophenyl)methanol[1][2] |

| Synonyms | o-Nitrobenzyl alcohol, 2-Nitrobenzenemethanol[1] |

| CAS Number | 612-25-9[1] |

| Molecular Formula | C₇H₇NO₃[1][2] |

| SMILES | C1=CC=C(C(=C1)CO)--INVALID-LINK--[O-][1] |

| InChI Key | BWRBVBFLFQKBPT-UHFFFAOYSA-N[2] |

| EC Number | 210-302-6[3] |

Physicochemical Properties

This compound is a solid at room temperature, appearing as a cream or light yellow crystalline powder.[1][4][5] It is soluble in methanol (B129727) and has limited solubility in water.[3][4]

| Property | Value |

| Molecular Weight | 153.14 g/mol [1] |

| Melting Point | 69-74 °C[3][5] |

| Boiling Point | 270 °C (at 760 mmHg)[4][5] |

| Density | 1.33 g/cm³[4][5] |

| Vapor Pressure | 0.0000858 mmHg[1] |

| pKa | 13.77 ± 0.10 (Predicted)[4] |

| logP | 1.2[1] |

| Water Solubility | 5000 mg/L (at 20 °C)[4] |

| Flash Point | 131.1 °C[4] |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

| Spectrum Type | Key Features and Assignments |

| ¹H NMR | Aromatic protons typically appear in the 7-8 ppm region. The benzylic CH₂ protons are deshielded and appear as a singlet around 4.5-5.5 ppm. The hydroxyl proton signal is variable and may be broad. |

| ¹³C NMR | Aromatic carbons resonate in the 120-150 ppm range. The benzylic carbon (CH₂OH) signal is typically found around 60-65 ppm. |

| IR Spectroscopy | A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the alcohol. Strong asymmetric and symmetric stretching bands for the NO₂ group appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹. |

| UV-Vis Spectroscopy | Exhibits absorption bands in the UV region, which is critical for its photochemical applications. The presence of the nitro group influences the absorption maxima.[6] |

Chemical Reactivity and Applications

General Reactivity

This compound undergoes typical reactions of primary alcohols, such as oxidation to form 2-nitrobenzaldehyde (B1664092) and esterification.[7] The nitro group can be reduced to an amino group, which is a key step in the synthesis of various pharmaceutical intermediates.[5]

Photolabile Protecting Group

The most significant application of this compound and its derivatives is as photolabile protecting groups (PPGs), often referred to as "caged" compounds.[8][9] The ortho-nitrobenzyl group can be attached to a variety of functional groups, including alcohols, phosphates, carboxylates, and amines, rendering the protected molecule biologically inactive.[8]

Upon irradiation with UV light (typically around 350 nm), the protecting group is cleaved, releasing the active molecule and 2-nitrosobenzaldehyde as a byproduct.[10] This process allows for precise spatial and temporal control over the release of biologically active compounds, making it an invaluable tool in cell biology, neuroscience, and drug delivery research.[8][11]

The mechanism of photocleavage is a Norrish Type II reaction.[8] An excited state intramolecular hydrogen abstraction from the benzylic carbon by the nitro group leads to the formation of an aci-nitro intermediate.[11] This intermediate then undergoes rearrangement and hydrolysis to release the protected molecule.

Caption: Photochemical deprotection mechanism of a 2-nitrobenzyl protected molecule.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2-nitrobenzaldehyde.

Materials:

-

2-Nitrobenzaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of this compound.

Protocol for Photochemical Deprotection

This protocol outlines the general procedure for releasing an alcohol from its 2-nitrobenzyl ether.

Materials:

-

2-Nitrobenzyl-protected alcohol

-

Appropriate solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

-

UV lamp (e.g., mercury lamp with a filter for >350 nm)

-

Quartz reaction vessel

-

TLC or LC-MS for reaction monitoring

Procedure:

-

Dissolve the 2-nitrobenzyl-protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific compound and experimental setup.

-

Irradiate the solution with a UV lamp. The choice of wavelength is critical; typically, wavelengths around 350-365 nm are used to minimize photodamage to other molecules.[12]

-

Monitor the progress of the deprotection reaction using TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product, containing the deprotected alcohol and the 2-nitrosobenzaldehyde byproduct, can be purified by standard chromatographic techniques (e.g., column chromatography).[12]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[3][13][14] It causes skin and serious eye irritation and may cause respiratory irritation.[1][13][14]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13][15] A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[13]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13][15] It is light-sensitive and should be stored accordingly.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]

Conclusion

This compound is a versatile chemical with a well-defined set of properties that make it particularly useful in the field of photochemistry. Its application as a photolabile protecting group has significantly advanced the ability of researchers to control complex biological and chemical systems with high precision. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. This compound | C7H7NO3 | CID 11923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound 612-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound|612-25-9|lookchem [lookchem.com]

- 5. innospk.com [innospk.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. chemicalbook.com [chemicalbook.com]

The 2-Nitrobenzyl Group as a Photolabile Protecting Moiety: A Technical Guide to its Mechanistic Core

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzyl group is a cornerstone in the field of photolabile protecting groups (PPGs), offering spatial and temporal control over the release of bioactive molecules. Its utility in areas ranging from caged compounds in neuroscience to light-directed synthesis is well-established. This technical guide provides an in-depth exploration of the core photochemical mechanism of 2-nitrobenzyl alcohol and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.

The Core Photochemical Reaction Mechanism

The photodeprotection of a substrate "X" from a 2-nitrobenzyl-caged compound is initiated by the absorption of near-UV light (typically in the range of 300-365 nm). The process proceeds through a series of short-lived intermediates, ultimately liberating the protected functional group and generating a 2-nitrosobenzaldehyde byproduct.

Upon photoexcitation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This excited-state intramolecular hydrogen transfer (ESIHT) is a critical primary step, leading to the formation of a transient aci-nitro intermediate.[1] This intermediate is characterized by a distinct absorption band at approximately 400 nm.[2]

The subsequent fate of the aci-nitro intermediate is dependent on the solvent environment and pH.[3][4] In aqueous solutions at neutral to slightly basic pH, the predominant pathway involves an intramolecular cyclization to form a five-membered ring, a benzisoxazoline derivative.[2][3] This cyclic intermediate is unstable and rapidly rearranges to a hemiacetal of the 2-nitrosobenzaldehyde.[2][5] Finally, the hemiacetal collapses, releasing the protected molecule (the alcohol, in the case of a protected hydroxyl group) and the 2-nitrosobenzaldehyde byproduct.

In aprotic solvents or under acidic/basic aqueous conditions, an alternative pathway can become significant. This involves the formation of a hydrated nitroso compound through a dual proton transfer mechanism.[3][4]

The overall quantum yield of the photocleavage process, which is the efficiency of substrate release per photon absorbed, is influenced by the substitution pattern on the aromatic ring and at the benzylic carbon.[6] Electron-donating groups on the aromatic ring can increase the quantum yield, while modifications at the benzylic position can also modulate the cleavage efficiency.[6]

Figure 1: Generalized signaling pathway of the photolysis of a 2-nitrobenzyl protected substrate.

Quantitative Data on Photolysis

The efficiency of the photocleavage of 2-nitrobenzyl derivatives is a critical parameter for their application. The quantum yield (Φ) and the rate of cleavage are influenced by the substitution pattern on the aromatic ring and at the benzylic position, as well as the nature of the leaving group. The following table summarizes key quantitative data for a selection of 2-nitrobenzyl derivatives.

| Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Photocleavage Rate Constant (k) | Reference(s) |

| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | 340 | 0.49 - 0.63 | - | [3] |

| This compound | - | - | ~0.6 | - | [7] |

| 1-(2-Nitrophenyl)ethanol | - | - | ~0.6 | - | [7] |

| O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine | L-Serine | 360 | 0.13 - 0.25 (upper limit) | - | [8][9] |

| O-[(2-Nitrophenyl)methyl]-L-tyrosine HCl | L-Tyrosine | 285 | 0.13 - 0.25 (upper limit) | - | [8][9] |

| 2-Nitrobenzyl ether (generic) | Alcohol | 365 | - | Varies with substituents | [2] |

| 4,5-Dimethoxy-2-nitrobenzyl ether | Alcohol | 365 | Higher than unsubstituted | Faster than unsubstituted | [6] |

| (S)-α-tert-butyl-2-nitrobenzyl ether | Nucleoside | UV | - | Significantly increased | |

| (S)-α-tert-butyl-5-OMe-2-nitrobenzyl ether | Nucleoside | UV | - | Substantially increased |

Experimental Protocols

Synthesis of a 2-Nitrobenzyl Protected Alcohol (Williamson Ether Synthesis)

This protocol describes a general method for the protection of a primary alcohol using 2-nitrobenzyl bromide.

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

2-Nitrobenzyl bromide (1.2 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Photochemical Deprotection

This protocol outlines a general procedure for the light-induced cleavage of a 2-nitrobenzyl protecting group.

Materials:

-

2-Nitrobenzyl protected compound

-

Solvent (e.g., methanol, acetonitrile (B52724)/water mixture)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm)

-

Stirring plate

-

Analytical instrumentation for monitoring the reaction (e.g., HPLC, TLC)

Procedure:

-

Dissolve the 2-nitrobenzyl protected compound in an appropriate solvent in a quartz reaction vessel to a desired concentration (typically in the micromolar to millimolar range).

-

Degas the solution by bubbling with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

-

Place the reaction vessel in a suitable photoreactor equipped with a cooling system to maintain a constant temperature.

-

Irradiate the stirred solution with a UV lamp at the appropriate wavelength (e.g., 350 nm or 365 nm).

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.

-

Upon completion of the reaction (as indicated by the disappearance of the starting material), remove the solvent under reduced pressure.

-

Purify the deprotected product and the 2-nitrosobenzaldehyde byproduct by an appropriate method, such as column chromatography or preparative HPLC.

Figure 2: A typical experimental workflow for the synthesis and photolysis of a 2-nitrobenzyl protected compound.

HPLC Method for Monitoring Photolysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the photocleavage reaction by separating and quantifying the starting material, the deprotected product, and the byproduct.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A typical mobile phase consists of a mixture of acetonitrile (or methanol) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.

-

A gradient elution is commonly used, for example, starting with a lower concentration of the organic solvent and gradually increasing it over the course of the run. A representative gradient might be:

-

0-2 min: 10% Acetonitrile

-

2-20 min: 10% to 90% Acetonitrile (linear gradient)

-

20-25 min: 90% Acetonitrile

-

25-27 min: 90% to 10% Acetonitrile

-

27-30 min: 10% Acetonitrile

-

Procedure:

-

Prepare a standard solution of the starting 2-nitrobenzyl protected compound of a known concentration.

-

Inject the standard solution to determine its retention time and peak area.

-

At various time points during the photolysis reaction, withdraw a small aliquot of the reaction mixture.

-

If necessary, dilute the aliquot with the initial mobile phase.

-

Inject the aliquot into the HPLC system.

-

Monitor the chromatogram at a wavelength where both the starting material and the products absorb (e.g., 254 nm or a wavelength specific to a chromophore in the molecule).

-

The disappearance of the peak corresponding to the starting material and the appearance of new peaks for the deprotected product and the 2-nitrosobenzaldehyde byproduct can be used to follow the reaction kinetics. The relative peak areas can be used to estimate the conversion.

Transient Absorption Spectroscopy for Mechanistic Studies

Transient absorption spectroscopy is a powerful technique to study the short-lived intermediates involved in the photolysis mechanism.

Experimental Setup:

-

A pump-probe transient absorption spectrometer is required.

-

Pump Pulse: A femtosecond or picosecond laser pulse is used to excite the sample. The wavelength is chosen to correspond to the absorption band of the 2-nitrobenzyl chromophore (e.g., using the second or third harmonic of a Ti:Sapphire laser).

-

Probe Pulse: A broadband white-light continuum pulse is used to probe the absorption changes in the sample after excitation.

-

Optical Delay Line: A mechanical delay line is used to vary the time delay between the pump and probe pulses, allowing for the measurement of the transient absorption spectrum as a function of time.

-

Detector: A spectrometer coupled with a CCD or photodiode array detector is used to record the spectrum of the probe pulse.

Procedure:

-

Prepare a solution of the 2-nitrobenzyl compound in a suitable solvent in a cuvette.

-

The sample is excited by the pump pulse.

-

The probe pulse passes through the sample at a specific time delay after the pump pulse.

-

The change in the absorbance of the probe pulse is measured.

-

By varying the delay time, a two-dimensional map of the change in absorbance as a function of wavelength and time is generated.

-

Analysis of this data allows for the identification of transient species (like the aci-nitro intermediate) and the determination of their lifetimes and decay kinetics.

Conclusion

The 2-nitrobenzyl photolabile protecting group remains a versatile and powerful tool for controlling molecular activity with light. A thorough understanding of its core photochemical mechanism, including the key intermediates and the factors influencing its efficiency, is crucial for its successful application. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important class of photolabile protecting groups in their work. The continued exploration of new 2-nitrobenzyl derivatives with tailored photophysical properties will undoubtedly expand their utility in ever more sophisticated applications.

References

- 1. edinst.com [edinst.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Properties of 2-Nitrobenzyl Alcohol: A Technical Guide to UV-Vis Absorbance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzyl alcohol (2-NBA) and its derivatives are of significant interest in various fields of chemical and biological research, most notably as photolabile protecting groups, often referred to as "caged compounds." The utility of these molecules stems from their ability to undergo a photochemical reaction upon UV irradiation, leading to the release of a protected molecule. Understanding the ultraviolet-visible (UV-Vis) absorbance properties of this compound is fundamental to designing and executing experiments that rely on its photochemistry. This technical guide provides an in-depth overview of the UV-Vis spectroscopic properties of this compound, a detailed experimental protocol for its analysis, and a visualization of its key photochemical reaction pathway.

UV-Vis Absorbance Properties of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Water | ~268 | Not explicitly stated | [1] |

Note: The exact λmax and molar absorptivity can be influenced by the solvent polarity and pH.

Experimental Protocol: UV-Vis Absorbance Measurement of this compound

This section outlines a detailed methodology for the accurate measurement of the UV-Vis absorbance spectrum of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or water)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask of an appropriate volume (e.g., 100 mL).

-

Dissolve the this compound in a small amount of the chosen spectroscopic grade solvent.

-

Once fully dissolved, fill the volumetric flask to the mark with the same solvent.

-

Calculate the exact molar concentration of the stock solution.

Preparation of Working Solutions

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Use calibrated volumetric pipettes and flasks for accurate dilutions.

UV-Vis Spectrophotometer Setup and Measurement

-

Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill both the sample and reference cuvettes with the pure solvent to be used for the analysis.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and the cuvettes.

-

Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution.

-

Place the sample cuvette back into the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all the prepared working solutions, from the lowest to the highest concentration.

Data Analysis

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus the molar concentration of the this compound solutions.

-

Perform a linear regression analysis on the calibration curve. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Photochemical Reaction of this compound

The primary photochemical process of this compound upon UV irradiation involves an intramolecular hydrogen abstraction from the benzylic alcohol to the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form 2-nitrosobenzaldehyde.

Caption: Photochemical reaction pathway of this compound.

Experimental Workflow for UV-Vis Analysis

The following diagram illustrates the general workflow for conducting a UV-Vis spectroscopic analysis of this compound.

Caption: Workflow for UV-Vis analysis of this compound.

Conclusion

The UV-Vis spectroscopic properties of this compound are central to its application as a photolabile protecting group. Accurate determination of its absorption maximum and molar absorptivity is crucial for quantitative studies and for optimizing the conditions for photochemical cleavage. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this important class of molecules. Further investigation into the solvent effects on the spectroscopic properties of this compound would be a valuable addition to the existing literature.

References

A Technical Guide to the Solubility of 2-Nitrobenzyl Alcohol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrobenzyl alcohol, a crucial intermediate in various chemical syntheses. Due to a notable absence of extensive quantitative solubility data in publicly available literature, this document summarizes the existing information and offers a detailed experimental protocol for researchers to determine solubility in various organic solvents.

Introduction to this compound

This compound (C₇H₇NO₃) is a crystalline solid that serves as a versatile building block in organic chemistry.[1][2] Its physical and chemical properties, particularly its solubility, are fundamental parameters for its application in synthesis, purification, and formulation development.[1][3]

Physicochemical Properties:

Solubility of this compound

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in the scientific literature. However, some qualitative and semi-quantitative information is available.

Data Presentation

The following table summarizes the known solubility data for this compound. Researchers requiring precise solubility values in other solvents for applications such as reaction optimization, crystallization, or formulation will need to determine this data experimentally.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 5000 mg/L | [5][6][7] |

| Methanol | Not Specified | Soluble | [5][6] |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[8][9][10] It involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.[8]

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Conical flasks or vials with screw caps

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a 20 mL screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.[11] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant.[8][11]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporation dish with the dry solute.

-

Repeat the drying and weighing process until a constant weight is obtained.[8][10]

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents is limited in the public domain, this guide provides the available information and a robust, detailed protocol for its experimental determination. The provided gravimetric method is a fundamental and accessible technique for researchers to generate the critical data needed for their specific applications in drug development, chemical synthesis, and materials science.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H7NO3 | CID 11923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. This compound 97 612-25-9 [sigmaaldrich.com]

- 5. This compound | 612-25-9 [chemicalbook.com]

- 6. This compound|612-25-9|lookchem [lookchem.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Dawn of Photocontrol: A Technical Guide to 2-Nitrobenzyl Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical and biological sciences, the ability to control molecular processes with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as powerful tools to achieve this control, allowing for the light-induced activation of molecules. Among the various classes of PPGs, the 2-nitrobenzyl group and its derivatives have stood as a cornerstone of the field since their early explorations. This in-depth technical guide delves into the discovery, history, and core principles of 2-nitrobenzyl PPGs, providing researchers with the fundamental knowledge to effectively utilize these light-sensitive moieties in their work.

The concept of using light to cleave a chemical bond and release a bioactive molecule was pioneered by Barltrop and Schofield in 1962, who demonstrated the photolytic release of glycine (B1666218) from N-benzylglycine. This seminal work laid the foundation for the development of a wide array of PPGs. The 2-nitrobenzyl group, in particular, has garnered significant attention due to its predictable photochemical behavior and synthetic accessibility. Its utility is governed by a set of ideal characteristics for a PPG, often referred to as the "Sheehan criteria" or "Lester rules," which include high aqueous solubility of the caged compound and its photoproducts, stability in the absence of light, a quantum yield of photolysis greater than 0.1, and an excitation wavelength above 300 nm to minimize photodamage to biological systems[1].

This guide will explore the fundamental mechanism of 2-nitrobenzyl photolysis, provide a comparative analysis of the photophysical properties of various derivatives, and offer detailed experimental protocols for their synthesis, attachment to functional groups, and photolytic cleavage.

The Photochemistry of 2-Nitrobenzyl Groups: A Mechanistic Overview

The photolytic cleavage of the 2-nitrobenzyl group is a well-studied intramolecular redox reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm), which excites the nitro group. The generally accepted mechanism proceeds through a Norrish Type II reaction pathway, as outlined below.

Upon photoexcitation, the 2-nitrobenzyl derivative transitions to an excited singlet or triplet state. This is followed by an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate. This intermediate is characterized by a quinonoid structure and has a distinct absorption at around 400 nm. The aci-nitro intermediate is unstable and undergoes a series of rearrangements. A key step involves the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. Subsequent rearrangement of this cyclic intermediate leads to the release of the protected molecule (the "caged" species) and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.

It is important to note that the 2-nitroso byproduct can undergo further photochemical or thermal reactions, including dimerization or reaction with nucleophiles present in the medium, which can sometimes complicate experimental outcomes.

Quantitative Analysis of 2-Nitrobenzyl Derivatives

The efficiency and applicability of a 2-nitrobenzyl PPG are determined by its photophysical properties. Key parameters include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε), and the quantum yield of photolysis (Φ). The quantum yield represents the number of molecules of the protected substrate that are released per photon absorbed. Modifications to the 2-nitrobenzyl scaffold, such as the introduction of electron-donating or withdrawing groups on the aromatic ring or substitution at the benzylic carbon, can significantly alter these parameters. The following tables summarize key quantitative data for a selection of 2-nitrobenzyl derivatives, allowing for a comparative assessment of their performance.

| Protecting Group | Substituents | λmax (nm) | Quantum Yield (Φ) | Reference(s) |

| 2-Nitrobenzyl (NB) | None | ~260-350 | 0.01 - 0.3 | [1][2] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 4,5-dimethoxy | ~350 | 0.01 - 0.1 | [3] |

| 1-(2-Nitrophenyl)ethyl (NPE) | α-methyl | ~260-350 | Often higher than NB | [4] |

| 2,6-Dinitrobenzyl | 6-nitro | - | Can be ~4x higher than NB | [1] |

| 5-Chloro-2-nitrobenzyl | 5-chloro | - | - | [5] |

| 5-Hydroxy-2-nitrobenzyl | 5-hydroxy | - | - | [5] |

| 5-Methoxy-2-nitrobenzyl | 5-methoxy | - | - | [5] |

Note: Quantum yields can be highly dependent on the leaving group and solvent conditions.

Experimental Protocols

The successful implementation of 2-nitrobenzyl PPGs in research necessitates reliable and reproducible experimental procedures. This section provides detailed methodologies for the synthesis of a common 2-nitrobenzylating agent, the protection of various functional groups, and the subsequent photolytic deprotection.

Synthesis of 2-Nitrobenzyl Bromide

2-Nitrobenzyl bromide is a versatile reagent for the introduction of the 2-nitrobenzyl protecting group.

Materials:

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrotoluene in CCl4.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp (a standard 100W incandescent bulb can often suffice to initiate the radical reaction) for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture such as hexane/ethyl acetate (B1210297) to yield 2-nitrobenzyl bromide as a crystalline solid.

Protection of Functional Groups

Protection of a Carboxylic Acid:

Materials:

-

Carboxylic acid

-

2-Nitrobenzyl bromide

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

Dissolve the carboxylic acid in DMF or ACN.

-

Add triethylamine or DIPEA (1.1 - 1.5 equivalents) and stir for 10-15 minutes at room temperature.

-

Add 2-nitrobenzyl bromide (1.0 - 1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-nitrobenzyl ester by column chromatography on silica (B1680970) gel.

Protection of an Amine (as a Carbamate):

Materials:

-

Amine

-

2-Nitrobenzyl chloroformate

-

A base such as pyridine, triethylamine, or aqueous sodium bicarbonate

-

A suitable solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add 2-nitrobenzyl chloroformate (1.0 - 1.1 equivalents) and the base.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the 2-nitrobenzyloxycarbonyl (N-Cbz)-protected amine by chromatography or recrystallization[6].

Photolytic Deprotection

General Procedure:

Materials and Equipment:

-

2-Nitrobenzyl protected compound

-

A suitable solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

-

A UV light source (e.g., mercury arc lamp, LED lamp) with an appropriate filter to select the desired wavelength (typically >300 nm). A common setup involves a Rayonet photochemical reactor or a simple UV lamp in a fume hood.

Procedure:

-

Dissolve the 2-nitrobenzyl protected compound in the chosen solvent in a quartz or Pyrex reaction vessel (as Pyrex absorbs some UV light, quartz is preferred for higher efficiency). The concentration should be optimized for the specific experiment, but typically ranges from micromolar to millimolar.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes if the substrate or product is sensitive to oxidation.

-

Irradiate the solution with the UV light source. The irradiation time will depend on the quantum yield of the protecting group, the light intensity, and the concentration of the substrate. The progress of the deprotection can be monitored by TLC, HPLC, or UV-Vis spectroscopy. For example, the disappearance of the starting material's absorbance and the appearance of the product's absorbance can be tracked.

-

After photolysis is complete, the solvent can be removed, and the deprotected product can be isolated and purified as necessary.

Experimental Workflow and Logical Relationships

The application of 2-nitrobenzyl PPGs in a research setting typically follows a logical workflow, from the initial design and synthesis to the final analysis of the photoreleased molecule's effect.

Conclusion

The discovery and development of 2-nitrobenzyl photolabile protecting groups have revolutionized the way scientists approach the control of chemical and biological systems. Their robust and predictable photochemistry, coupled with their synthetic versatility, has cemented their place as indispensable tools in fields ranging from organic synthesis to neurobiology. While newer generations of PPGs with improved properties such as longer wavelength absorption and higher quantum yields continue to be developed, the fundamental principles established with the 2-nitrobenzyl scaffold remain highly relevant. This guide has provided a comprehensive overview of the history, mechanism, and practical application of these foundational PPGs, equipping researchers with the knowledge to harness the power of light in their scientific endeavors. As research continues to push the boundaries of spatiotemporal control, the legacy of the 2-nitrobenzyl group will undoubtedly continue to inspire the design of even more sophisticated light-responsive molecular systems.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nathan.instras.com [nathan.instras.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to Photocleavable Linkers in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Photocleavable linkers (PCLs) represent a cornerstone technology in modern organic synthesis and drug development, offering unparalleled spatiotemporal control over the release of molecules. By harnessing the energy of light, these linkers can be cleaved with high precision under mild, isothermal conditions, obviating the need for chemical reagents that could perturb sensitive biological systems or complex chemical environments. This guide provides a comprehensive overview of the major classes of photocleavable linkers, their chemical mechanisms, and their applications. It includes a detailed summary of their quantitative properties, key experimental protocols, and visual diagrams of their mechanisms and workflows to serve as a practical resource for researchers in the field.

Introduction to Photocleavable Linkers

Photocleavable linkers, also known as photolabile linkers or photocages, are chemical moieties that can be broken upon irradiation with light of a specific wavelength.[1][2] This property allows for the controlled release of a tethered molecule, be it a small organic compound, a peptide, a nucleic acid, or a complex drug molecule.[3][4] The primary advantage of using light as a trigger is its non-invasive nature and the high degree of control it offers in terms of timing, location, and dosage.[5] Cleavage is typically rapid and occurs under neutral, physiological conditions without the need for co-reagents, which is crucial for applications in biology and medicine where such reagents could be toxic or cause unwanted side reactions.[2]

These linkers have found broad utility in a variety of fields, including:

-

Solid-Phase Synthesis: Releasing synthesized molecules from a solid support under gentle conditions.[1][2]

-

Drug Delivery: Designing "pro-prodrugs" and light-activated drug delivery systems that release their therapeutic payload at a specific site, minimizing off-target effects.[6][7]

-

Chemical Biology: "Caging" and releasing bioactive molecules like neurotransmitters or signaling molecules to study biological processes with high temporal resolution.[4][8]

-

Proteomics: Affinity purification of proteins, where the captured proteins are released from a solid support by light.[9][10]

-

Biomaterials and Tissue Engineering: Fabricating light-degradable hydrogels for 3D cell culture and controlled release of growth factors.[5][11]

The selection of an appropriate photocleavable linker is governed by several factors, including the wavelength of light required for cleavage, the quantum yield of the cleavage reaction, the chemical stability of the linker, and the nature of the photolytic byproducts.

Major Classes of Photocleavable Linkers and Their Mechanisms

Photocleavable linkers are typically categorized based on their core chromophore. The most common classes are based on o-nitrobenzyl, coumarin (B35378), and phenacyl moieties.

o-Nitrobenzyl (ONB) Linkers

The ortho-nitrobenzyl group is the most widely used and extensively studied class of photocleavable linkers.[6][11] Upon irradiation with UV light (typically 300-365 nm), the ONB group undergoes an intramolecular redox reaction.[5][12] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and forms an o-nitrosobenzaldehyde or o-nitroso-ketone byproduct.[5]

Modifications to the ONB core structure can significantly tune its properties. For instance, adding electron-donating groups, such as methoxy (B1213986) groups (as in the o-nitroveratryl or NVOC linker), can red-shift the absorption maximum and increase the rate of cleavage.[1][13] Introducing a methyl group at the benzylic position (α-carbon) can also accelerate photolysis.[5]

Coumarin-Based Linkers

Coumarin-based linkers are prized for their high extinction coefficients and often higher quantum yields compared to ONB linkers.[6][7] A key advantage is that their cleavage can often be triggered by longer wavelength light, including near-UV and blue light (400-475 nm), which is less damaging to biological samples.[7][14] The most common coumarin linkers are derivatives of 7-aminocoumarin (B16596) and 4-hydroxymethyl coumarin.[7][15]

The cleavage mechanism involves a photo-induced heterolytic bond cleavage. For coumarin-4-ylmethyl derivatives, irradiation leads to the release of the leaving group through a carbocation intermediate.[14] The presence of an electron-donating group at the 7-position (like a diethylamino group) is crucial for efficient photolysis.[14]

Other Notable Linker Classes

-

Phenacyl Linkers: These linkers are based on the α-substituted acetophenone (B1666503) chromophore.[1][13] Photolysis, which typically requires UV irradiation, proceeds via a triplet excited state and results in cleavage at the bond between the carbonyl carbon and the α-carbon. However, their cleavage can be slow under aqueous conditions.[13]

-

Benzoin Linkers: These linkers offer the advantage of producing unreactive side products upon cleavage.[1][7] They have been applied in solid-phase synthesis for the release of peptides.

-

Thioxanthene-Based Linkers: While thioxanthene (B1196266) derivatives are well-known photosensitizers, their application as photocleavable linkers is less common but has been explored.[16] A novel linker based on an α-thioacetophenone moiety, which can be considered a thioxanthene-related structure, is cleaved via a Norrish Type II reaction upon irradiation at 365 nm.[10]

Quantitative Data on Photocleavable Linkers

The efficiency and applicability of a photocleavable linker are defined by key quantitative parameters. The choice of linker for a specific application often involves a trade-off between these properties.

| Linker Class | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Advantages | Disadvantages & Byproducts |

| o-Nitrobenzyl (ONB) | 300 - 365[6][12] | 0.01 - 0.1 | Well-studied, versatile chemistry, stable | Requires UV light, forms reactive nitroso byproduct[4][5] |

| o-Nitroveratryl (NVOC) | ~365[13] | ~0.05 | Higher cleavage rate than ONB[13] | Forms reactive nitroso byproduct |

| Coumarin | 365 - 475[7][14] | 0.1 - 0.3[14] | Longer wavelength activation, high efficiency[7][14] | Can be sensitive to hydrolysis |

| Phenacyl | 300 - 365 | Variable | Simple structure | Slow cleavage in aqueous media[13] |

| Benzoin | ~350 | Variable | Forms non-reactive byproducts[1][7] | Synthesis can be complex |

Diagrams of Pathways and Workflows

Visualizing the complex mechanisms and workflows associated with photocleavable linkers is essential for a clear understanding of their function.

Caption: General workflow of using a photocleavable linker.

Caption: Photocleavage mechanism of an o-Nitrobenzyl linker.

Caption: Photocleavage mechanism of a coumarin-based linker.

Caption: Logical relationships in photocleavable linker selection.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and use of photocleavable linkers. Specific reaction conditions may vary based on the substrate and linker.

Protocol 1: General Procedure for Photocleavage

This protocol describes a typical setup for cleaving a molecule from a photocleavable linker in solution.

Materials:

-

Photocleavable conjugate solution (concentration typically 1-10 mM).

-

Appropriate solvent (e.g., methanol, dioxane, aqueous buffer).[13]

-

UV lamp with a specific wavelength filter (e.g., 365 nm).

-

Quartz cuvette or reaction vessel.

-

Analytical instrument for monitoring (e.g., HPLC, LC-MS, or TLC).

Procedure:

-

Prepare a solution of the photocleavable conjugate in the chosen solvent. If the reaction is pH-sensitive, use a suitable buffer.

-

Transfer the solution to a quartz reaction vessel. Glass vessels can be used if the activation wavelength is above 320 nm, but quartz is preferred for its broad UV transparency.

-

Place the reaction vessel at a fixed distance from the UV lamp. The intensity of the light source will affect the reaction time.[12]

-

Irradiate the sample. To prevent overheating, the sample can be cooled using a water bath or a fan.

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them via HPLC or LC-MS. The disappearance of the starting material and the appearance of the cleaved product and byproduct are monitored.

-

Continue irradiation until the desired level of cleavage is achieved (e.g., >95%).

-

After the reaction is complete, the solvent can be removed in vacuo, and the released product can be purified using standard chromatographic techniques if necessary.

Protocol 2: Synthesis of an Amine-Reactive o-Nitrobenzyl Linker

This protocol outlines the synthesis of a common ONB linker containing an N-Hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines.

Materials:

-

4-(Bromomethyl)-3-nitrobenzoic acid.

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent.

-

N-Hydroxysuccinimide (NHS).

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Standard glassware for organic synthesis.

Procedure:

-

Dissolve 4-(Bromomethyl)-3-nitrobenzoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash chromatography or recrystallization to obtain the desired NHS-activated ONB linker. The product should be stored under anhydrous conditions to prevent hydrolysis of the NHS ester.

Protocol 3: Conjugation of an NHS-Activated PCL to a Peptide

This protocol describes the coupling of the linker synthesized in Protocol 2 to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

-

Peptide with a free primary amine.

-

NHS-activated photocleavable linker.

-

Anhydrous, amine-free solvent such as Dimethylformamide (DMF).

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA).

-

HPLC for purification.

Procedure:

-

Dissolve the peptide in DMF. If the peptide has poor solubility, a small amount of water or DMSO can be added.

-

Add DIPEA (2-3 equivalents) to the peptide solution to deprotonate the amine and facilitate the reaction.

-

In a separate vial, dissolve the NHS-activated PCL (1.5 equivalents) in DMF.

-

Add the PCL solution dropwise to the stirring peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, quench it by adding a small amount of water.

-

Acidify the solution with a few drops of trifluoroacetic acid (TFA).

-

Purify the resulting peptide-PCL conjugate by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a fluffy powder.

Conclusion and Future Outlook

Photocleavable linkers are indispensable tools in organic synthesis and the life sciences, providing a level of control that is difficult to achieve with conventional chemical methods. The continuous development of new linkers with improved properties, such as those responsive to longer wavelength, tissue-penetrating near-infrared (NIR) light, promises to expand their applications even further.[7] As research pushes the boundaries of precision medicine and complex molecular assembly, the demand for sophisticated, triggerable chemical tools like photocleavable linkers will undoubtedly continue to grow, enabling new discoveries and therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20110178281A1 - Photocleavable Linker Methods and Compositions - Google Patents [patents.google.com]

- 9. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. seas.upenn.edu [seas.upenn.edu]

- 13. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemreu.ku.edu [chemreu.ku.edu]

- 15. Photocleavable coumarin crosslinkers based polystyrene microgels: phototriggered swelling and release - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Basic Principles of Photochemistry for Organic Chemists

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of photochemistry, tailored for organic chemists. It covers the core concepts, from the absorption of light and the fate of excited states to key reaction classes and experimental considerations. The aim is to equip researchers with the foundational knowledge required to understand, design, and implement photochemical reactions in a laboratory setting.

Fundamental Laws of Photochemistry

Photochemistry is the branch of chemistry concerned with the chemical effects of light.[1][2][3] Two fundamental laws govern all photochemical transformations.

-

The Grotthuss-Draper Law : This first law of photochemistry states that only the light which is absorbed by a molecule can bring about a photochemical change.[1][4][5][6] Light that is transmitted or scattered by the reaction mixture is chemically ineffective.[4][7] However, the absorption of light does not guarantee that a reaction will occur; the energy can be dissipated through other physical processes.[4]

-

The Stark-Einstein Law (Law of Photochemical Equivalence) : The second law posits that for each photon of light absorbed by a chemical system, only one molecule is activated for a subsequent photochemical reaction.[1][4][5][6] This principle of quantum activation forms the basis for quantitative photochemistry, particularly the concept of quantum yield.[5][8]

The Jablonski Diagram: Mapping the Fate of Excited Molecules

Upon absorbing a photon, a molecule is promoted from its ground electronic state (S₀) to a higher energy excited state. The Jablonski diagram is a crucial tool that illustrates the various radiative and non-radiative pathways an excited molecule can follow to return to the ground state.[9][10][11][12]

The electrons in most organic molecules are paired in their orbitals, resulting in a ground state with zero net electron spin, known as a singlet state (S) .[1] When a photon is absorbed, one electron is promoted to a higher energy orbital, but its spin is typically retained, leading to an excited singlet state (S₁, S₂, etc.) .[1] If the spin of the promoted electron inverts, a state with a net spin of 1 is formed, known as a triplet state (T) .[1]

The key photophysical processes depicted in a Jablonski diagram are:

-

Absorption (Excitation) : A very fast process (≈10⁻¹⁵ s) where a molecule absorbs a photon and transitions from the ground state (S₀) to an excited singlet state (S₁ or S₂).[10][12]

-

Vibrational Relaxation (VR) : A non-radiative process where the excited molecule loses excess vibrational energy as heat and relaxes to the lowest vibrational level of that electronic state.[1][12]

-

Internal Conversion (IC) : A non-radiative transition between electronic states of the same multiplicity (e.g., S₂ → S₁).[9][13]

-

Fluorescence : A radiative transition from the first excited singlet state (S₁) to the ground state (S₀), occurring on a timescale of 10⁻⁹ to 10⁻⁷ seconds.[12][13]

-

Intersystem Crossing (ISC) : A non-radiative transition between states of different multiplicity (e.g., S₁ → T₁). This process is formally forbidden but can occur, leading to the population of the triplet state.[13]

-

Phosphorescence : A radiative transition from the first excited triplet state (T₁) to the ground state (S₀). Because this is a spin-forbidden transition, it is much slower than fluorescence, with lifetimes ranging from milliseconds to seconds.[9][13]

Caption: A Jablonski diagram illustrating molecular electronic and vibrational energy levels.

Quantum Yield (Φ)

The efficiency of a photochemical process is described by its quantum yield (Φ).[1] It is defined as the number of molecules undergoing a specific event (e.g., product formation, reactant disappearance) divided by the number of photons absorbed by the system.[1][14][15]

Φ = (Number of molecules reacted or formed) / (Number of photons absorbed)

The interpretation of the quantum yield provides significant insight into the reaction mechanism:

-

Φ < 1 : This is common and indicates that not every absorbed photon leads to the desired reaction.[15] Competing non-radiative decay pathways (like internal conversion or vibrational relaxation) or fluorescence/phosphorescence reduce the overall efficiency.[1]

-

Φ = 1 : This implies a perfectly efficient process where every absorbed photon results in one molecule of product, strictly obeying the Stark-Einstein law.[4]

-

Φ > 1 : A quantum yield greater than one suggests the occurrence of a chain reaction.[14][16] The primary photochemical step initiates a series of secondary thermal reactions that consume additional reactant molecules, amplifying the effect of a single photon. For example, the photoinitiated chlorination of alkanes can have a quantum yield approaching 10⁶.[1]

| Photochemical Reaction | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Decomposition of HI (H₂ + I₂) | 254 | 2.0 | [7] |

| Decomposition of HBr (H₂ + Br₂) | 254 | 2.0 | [7] |

| Photoisomerization of trans-Stilbene | 313 | 0.5 (approx.) | [1] |

| Photodissociation of Acetone | 313 | < 0.2 | [1] |

| H₂ + Cl₂ → 2HCl | Blue light | ~10⁶ | [16] |

Key Photochemical Reactions in Organic Synthesis

Light provides the energy to access high-energy intermediates that are often inaccessible through thermal methods, enabling unique and powerful transformations.

Norrish Type I and Type II Reactions

Norrish reactions are photochemical reactions of ketones and aldehydes.[17]

-

Norrish Type I : This reaction involves the homolytic cleavage (α-cleavage) of the carbon-carbon bond adjacent to the carbonyl group.[17][18] This cleavage occurs from the excited state and forms two radical intermediates: an acyl radical and an alkyl radical.[18] These radicals can then undergo various secondary reactions.

-

Norrish Type II : This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen.[18][19] This process forms a 1,4-biradical intermediate, which can then either cleave (forming an enol and an alkene) or cyclize to form a cyclobutanol (B46151) derivative.[18]

Caption: Comparison of Norrish Type I and Type II reaction pathways for carbonyl compounds.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are powerful reactions for synthesizing four-membered rings, a transformation that is thermally forbidden by the Woodward-Hoffmann rules but photochemically allowed.[20] The reaction occurs between two unsaturated molecules (or parts of the same molecule).[21] Upon photoexcitation, an electron in one component is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[21] This excited state can then interact with the ground state of the second component in a suprafacial-suprafacial manner to form the cyclobutane (B1203170) ring.[21]

Caption: General workflow for a photochemical [2+2] cycloaddition reaction.

Photoisomerization

Photoisomerization is a reaction where light converts one isomer into another. A common example is the cis-trans isomerization of alkenes, such as stilbene (B7821643) or azobenzene. In the ground state, a large energy barrier prevents rotation around the double bond. However, upon photoexcitation (π → π* transition), the π-bond is weakened, and the molecule often adopts a twisted, lower-energy conformation in the excited state.[1] From this twisted intermediate, non-radiative decay can lead to the ground state of either the cis or trans isomer.[1] This process is fundamental to vision, where the isomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) initiates the visual signal cascade.

Caption: Mechanism of cis-trans photoisomerization via an excited-state twisted intermediate.

Photosensitization

Photosensitization is a process where a molecule that absorbs light (the photosensitizer) transfers its excitation energy to another molecule (the substrate), which then undergoes a chemical reaction.[22] This is particularly useful when the substrate does not absorb light efficiently in the desired region or when direct excitation leads to undesirable side reactions.

The most common mechanism involves triplet-triplet energy transfer. The sensitizer (B1316253) absorbs a photon, transitions to its excited singlet state (¹Sens), and then undergoes efficient intersystem crossing to its triplet state (³Sens).[22] If this triplet sensitizer collides with a ground-state substrate molecule (Sub), it can transfer its energy, returning to its ground state (Sens) and generating the triplet state of the substrate (³Sub*), which can then react.[22][23] For efficient energy transfer, the triplet energy of the sensitizer must be greater than that of the substrate.[22]

Caption: Energy transfer pathway in triplet photosensitization.

Experimental Protocols and Setup

General Experimental Setup

A typical photochemical reactor consists of several key components:

-

Light Source : Mercury vapor lamps are common. Low-pressure lamps emit primarily at 254 nm, medium-pressure lamps provide a broader spectrum of UV and visible light, and high-pressure lamps offer high-intensity output.[24]

-